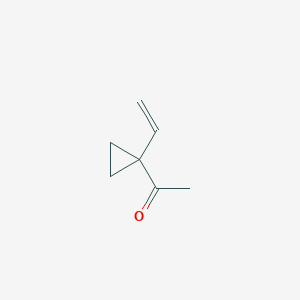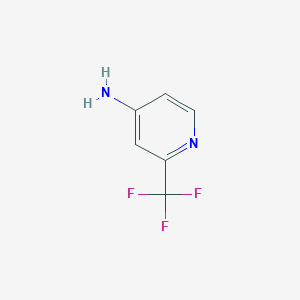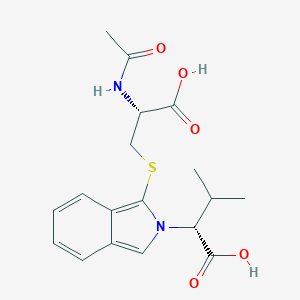
1-(1-Ethenylcyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethenylcyclopropyl)ethanone is an organic compound with the molecular formula C7H10O It is characterized by a vinyl group attached to a cyclopropyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Ethenylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The product is then purified through distillation or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethenylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-(1-Ethenylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethenylcyclopropyl)ethanone involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the cyclopropyl ring provides structural stability. The ethanone group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methyl ketone: Similar structure but lacks the vinyl group.
Vinylcyclopropane: Contains a vinyl group attached to a cyclopropane ring but lacks the ethanone group.
Cyclopropyl ethanone: Similar structure but lacks the vinyl group.
Uniqueness
1-(1-Ethenylcyclopropyl)ethanone is unique due to the presence of both a vinyl group and a cyclopropyl ring attached to an ethanone group
Properties
CAS No. |
146857-45-6 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-(1-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6(2)8/h3H,1,4-5H2,2H3 |
InChI Key |
IDBSFPTUYPIMOT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C=C |
Canonical SMILES |
CC(=O)C1(CC1)C=C |
Synonyms |
Ethanone, 1-(1-ethenylcyclopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[ghi]perylene](/img/structure/B138134.png)


![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)


![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)






